

A Comparative Structural Analysis of Peptides Modified with Boc-D-Aza-Cyclohexylalanine-OH

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Compound of Interest

Compound Name: Boc-D-Aza-OH (CHA)

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This guide provides a comparative analysis of the structural and biological implications of incorporating Boc-D-Aza-Cyclohexylalanine-OH (Boc-D-Aza-CHA), a non-proteinogenic aza-amino acid, into peptide sequences. Due to the limited availability of direct experimental data for this specific modification in the current literature, this guide extrapolates from findings on structurally related aza-peptides and peptides containing D-cyclohexylalanine (D-CHA).

The replacement of an α -carbon with a nitrogen atom in the peptide backbone to create an aza-amino acid can significantly alter the peptide's conformational preferences, stability, and biological activity.^[1] The incorporation of a D-amino acid, such as D-cyclohexylalanine, is a known strategy to enhance proteolytic stability.^[2] The bulky cyclohexyl side chain further imposes steric constraints that can favor specific secondary structures.^[3]

Comparative Overview of Structural and Biological Properties

The introduction of Boc-D-Aza-CHA is anticipated to combine the conformational directing effects of an aza-residue with the stability-enhancing properties of a D-amino acid and the steric bulk of a cyclohexyl group. Aza-amino acids are known to favor β -turn conformations due to the electronic repulsion between the lone pairs of the adjacent nitrogen atoms and the planarity of the urea-like bond.^[4] This can lead to more rigid and pre-organized peptide structures, which can be advantageous for receptor binding.

Table 1: Comparison of Expected Structural and Physicochemical Properties

Property	L-Amino Acid Peptide (e.g., L-Phe)	D-Amino Acid Peptide (e.g., D-CHA)	Boc-D-Aza-CHA Modified Peptide (Hypothetical)
Predominant Secondary Structure	Can adopt various structures (α -helix, β -sheet, random coil) depending on the sequence.	Can disrupt α -helices and β -sheets, may induce turns.	Strong propensity for β -turn formation.[4][5]
Backbone Flexibility	Generally flexible, depending on the sequence.	Increased rigidity compared to L-amino acid peptides.	Significantly reduced flexibility due to the aza-linkage and bulky side chain.
Proteolytic Stability	Susceptible to degradation by proteases.	Increased resistance to enzymatic degradation.[2]	Expected to have high resistance to proteolysis due to the aza-bond and D-configuration.[1]
Hydrophobicity	Dependent on the specific amino acid side chain.	High, due to the cyclohexyl group.	High, due to the cyclohexyl group.

Quantitative Structural and Biological Data (Representative)

The following tables present representative data based on trends observed for analogous aza-peptides and peptides containing D-cyclohexylalanine to illustrate the potential impact of Boc-D-Aza-CHA modification.

Table 2: Representative ^1H NMR Chemical Shift Data (in ppm)

Note: Chemical shifts are highly dependent on the specific peptide sequence and solvent conditions. The following are illustrative values.

Proton	L-Phe in a model peptide	D-CHA in a model peptide	D-Aza-CHA in a model peptide (Predicted)
NH	~8.0 - 8.5	~8.0 - 8.5	Shifted due to the aza-nitrogen environment.
α -CH	~4.5 - 5.0	~4.5 - 5.0	Absent (replaced by nitrogen).
β -CH ₂	~2.8 - 3.2	~1.5 - 1.9 (cyclohexyl)	~3.0 - 3.5 (protons adjacent to aza-N)
Side Chain (Aromatic/Cyclohexyl)	~7.2 - 7.4	~0.8 - 1.8	~0.8 - 1.8

The absence of the α -CH proton signal and the altered chemical shifts of the NH and adjacent protons in the NMR spectrum are characteristic features of aza-peptide incorporation.[\[6\]](#)[\[7\]](#)

Table 3: Representative Circular Dichroism (CD) Data

Secondary Structure	Wavelength (nm) & Molar Ellipticity (deg cm ² dmol ⁻¹)
α -Helix	Negative bands at ~222 and ~208 nm, positive band at ~195 nm. [8]
β -Sheet	Negative band around 218 nm, positive band around 195 nm. [9]
β -Turn (Type I/II)	Can show a variety of spectra, often with a negative band near 205 nm and a weak positive band above 220 nm. [10]
Random Coil	Strong negative band around 198 nm. [9]

Peptides containing D-Aza-CHA are expected to exhibit CD spectra consistent with a high population of β -turn structures.

Table 4: Representative Biological Activity Data

Peptide	Receptor Binding Affinity (IC ₅₀ , nM)	In Vitro Half-life (min)
Parent Peptide (L-amino acid)	50	15
D-CHA Modified Peptide	75 (may decrease or increase)	120
D-Aza-CHA Modified Peptide (Hypothetical)	25 (potentially enhanced due to pre-organization)	>240

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Boc-D-Aza-CHA Modified Peptide

This protocol outlines the general steps for incorporating a Boc-D-Aza-CHA residue into a peptide sequence using manual or automated Boc-SPPS.

Materials:

- Rink amide resin
- Boc-protected amino acids
- Boc-D-Aza-CHA-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
- Base: DIEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)
- Solvents: DMF (Dimethylformamide), DCM, IPA (Isopropanol)
- Cleavage cocktail: e.g., TFA/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

- Diethyl ether

Procedure:

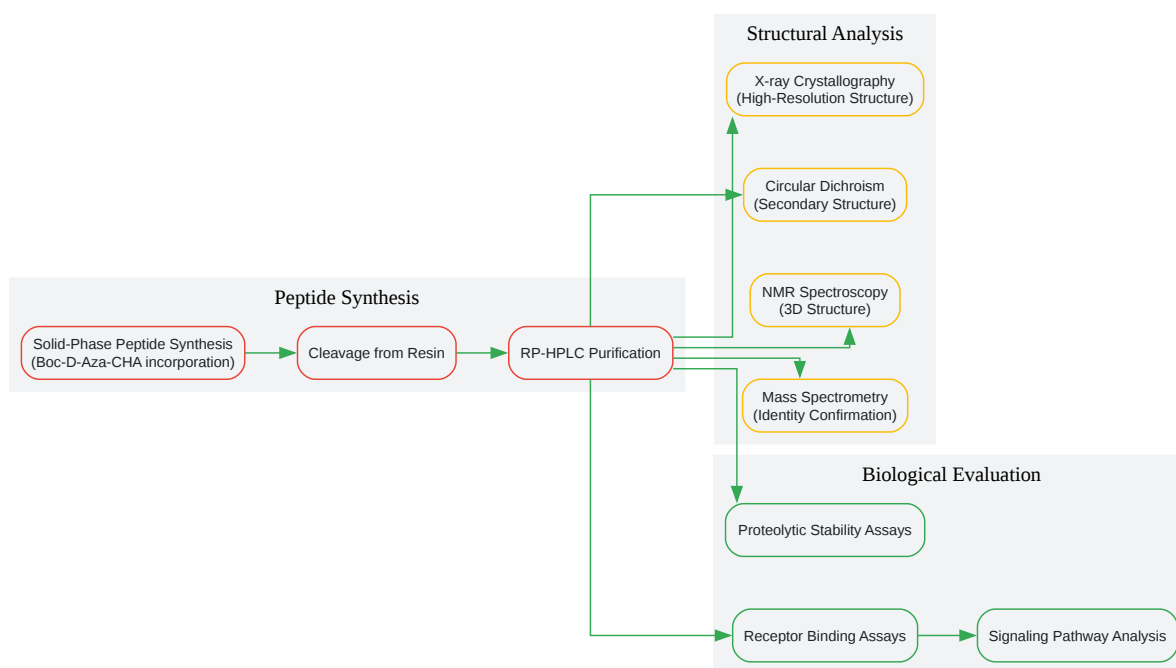
- Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.
- Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 20 minutes. Wash the resin with DCM, IPA, and DMF.
- Amino Acid Coupling:
 - Pre-activate a 3-fold molar excess of the Boc-protected amino acid with HBTU/HOBt and DIEA in DMF for 5 minutes.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours.
 - Monitor the coupling reaction using a Kaiser test.
- Incorporation of Boc-D-Aza-CHA:
 - Due to the steric hindrance of the cyclohexyl group and the different reactivity of the aza-nitrogen, a stronger coupling agent or double coupling may be necessary.
 - Pre-activate a 3-fold molar excess of Boc-D-Aza-CHA-OH with HBTU/HOBt and DIEA in DMF.
 - Couple for 2-4 hours. A second coupling may be performed if the Kaiser test is positive.
- Repeat steps 2 and 3 for the remaining amino acids in the sequence.
- Final Deprotection: Remove the N-terminal Boc group as described in step 2.
- Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Structural Analysis Techniques

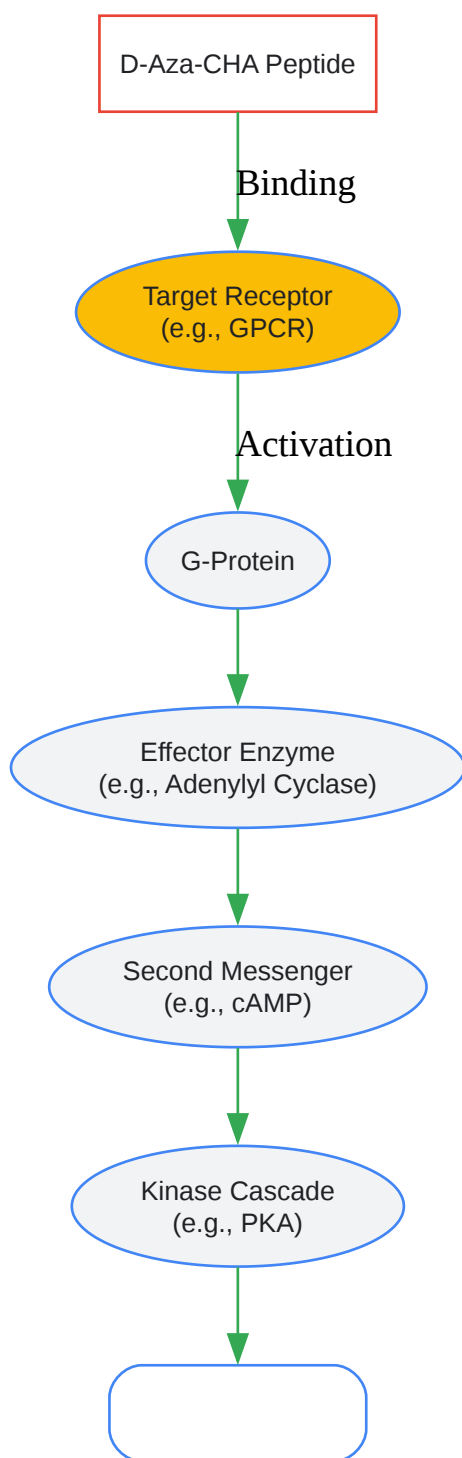
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).
 - Data Acquisition: Acquire 1D ¹H and 2D spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.
 - Data Analysis: Assign proton resonances and use NOE data to determine inter-proton distances, which are then used to calculate the 3D structure of the peptide. The absence of an α-proton signal and characteristic shifts of neighboring protons will confirm the incorporation of the aza-residue.
- X-ray Crystallography:
 - Crystallization: Screen for crystallization conditions using various precipitants, buffers, and temperatures.
 - Data Collection: Collect X-ray diffraction data from a suitable crystal using a synchrotron or in-house X-ray source.
 - Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or direct methods. Refine the atomic model to obtain high-resolution structural information.[\[11\]](#)
- Circular Dichroism (CD) Spectroscopy:
 - Sample Preparation: Dissolve the peptide in an appropriate buffer or solvent system.
 - Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).
 - Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, β-turn, random coil) of the peptide.[\[12\]](#)

Visualizations



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Caption: Experimental workflow for the synthesis and analysis of Boc-D-Aza-CHA modified peptides.



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Caption: Hypothetical signaling pathway modulated by a D-Aza-CHA modified peptide agonist.

Conclusion

The incorporation of Boc-D-Aza-Cyclohexylalanine-OH into peptides represents a promising strategy for developing novel therapeutics with enhanced stability and well-defined conformations. While direct experimental data is currently scarce, the known properties of aza-peptides and D-amino acids suggest that this modification can induce β -turn structures, increase resistance to proteolysis, and potentially enhance receptor binding affinity. Further research is warranted to fully explore the structural and biological consequences of this unique modification and to validate its potential in drug discovery.

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